molecular formula C16H11NO3 B1292296 4-Acetoxy-4'-cyanobenzophenone CAS No. 890099-56-6

4-Acetoxy-4'-cyanobenzophenone

Cat. No.: B1292296
CAS No.: 890099-56-6
M. Wt: 265.26 g/mol
InChI Key: QOQFSWINMSHEOU-UHFFFAOYSA-N
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Description

4-Acetoxy-4'-cyanobenzophenone is a useful research compound. Its molecular formula is C16H11NO3 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

4-Acetoxy-4'-cyanobenzophenone serves as a precursor in the synthesis of various chemically significant compounds and intermediates in organic synthesis. For instance, derivatives of this compound have been utilized in the thermal generation of acetoxy(alkoxy)-, dialkoxy-, and alkoxy(amino)-carbenes. These carbenes are relatively nucleophilic, reacting with a variety of electrophilic functional groups, making them useful in the synthesis of target molecules. The reactions often involve rearrangement of initial products, leading to new compounds that could serve as starting materials for further synthetic applications (Warkentin, 2009).

Photochemical Processes

The study of photochemical processes induced by irradiation of benzophenones, including derivatives similar to this compound, reveals their role in affecting the photoactivity of certain compounds in various solvents. These processes have implications for understanding the behavior of chromophoric dissolved organic matter (CDOM) in surface waters, which is crucial for environmental chemistry and photobiology research (Barsotti et al., 2015).

Functional Polymers

Research on the development of functional polymers through thiol-ene coupling demonstrates the utility of this compound derivatives. These studies involve grafting various functional groups onto polymers, showcasing the compound's role in the advancement of materials science. The methodologies employed offer clean, efficient routes to diverse protected thiols and their subsequent addition to create functional polymers, highlighting the compound's significance in polymer chemistry (David & Kornfield, 2008).

Antitumor Activity

Investigations into the hydrolysis and photolysis of 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a model antitumor quinol ester, reveal the compound's significant anti-tumor activity against various cancer cell lines. This research provides insights into the mechanisms of action of potential antitumor agents and underscores the relevance of this compound derivatives in medicinal chemistry (Wang et al., 2009).

Reversible Thermochromic Polymeric Films

The synthesis of coordination polymers based on copper(I)-thiophenolates, derived from reactions involving this compound, leads to the creation of reversible luminescent thermochromic materials. These findings have potential applications in the development of thermal sensors and imaging films, illustrating the compound's impact on the creation of innovative materials (Troyano et al., 2018).

Properties

IUPAC Name

[4-(4-cyanobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c1-11(18)20-15-8-6-14(7-9-15)16(19)13-4-2-12(10-17)3-5-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQFSWINMSHEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641704
Record name 4-(4-Cyanobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-56-6
Record name 4-(4-Cyanobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.